molecular formula C18H16N4O2 B2381049 (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034353-12-1

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2381049
CAS No.: 2034353-12-1
M. Wt: 320.352
InChI Key: GZCVNARUVDFOLK-UHFFFAOYSA-N
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Description

The compound (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone features a pyrrolidine ring substituted at the 3-position with a 5-phenyl-1,2,4-oxadiazole moiety and at the 1-position with a pyridin-2-yl methanone group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the pyridine and phenyl groups contribute to aromatic interactions in biological systems.

Properties

IUPAC Name

[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(15-8-4-5-10-19-15)22-11-9-14(12-22)16-20-17(24-21-16)13-6-2-1-3-7-13/h1-8,10,14H,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCVNARUVDFOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Attachment of the Pyrrolidine Moiety: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Incorporation of the Pyridine Ring: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or phenyl moieties.

    Reduction: Reduction reactions might target the oxadiazole ring or the carbonyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, compounds with oxadiazole and pyridine rings are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or dyes, due to their stable and versatile structures.

Mechanism of Action

The mechanism of action of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Analysis : X-ray crystallography (e.g., using SHELX software, as in ) is critical for elucidating the target’s 3D conformation and binding modes .
  • Activity Profiling: Further studies are needed to confirm hypothesized antiviral or immunomodulatory effects, building on and .
  • SAR Exploration : Modifying the pyrrolidine substituents (e.g., introducing chiral centers, as in ’s 1a/1b) could optimize selectivity and potency .

Biological Activity

The compound (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a unique combination of oxadiazole, pyrrolidine, and pyridine moieties which contribute to its biological properties. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which can influence the compound's interaction with various biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C18H16N4O2
InChI Key GZCVNARUVDFOLK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The oxadiazole moiety may facilitate binding through hydrogen bonds, while the aromatic rings can engage in π-stacking interactions. Such interactions can modulate enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine and oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents has been linked to enhanced bioactivity in related compounds .

Antifungal Activity

In addition to antibacterial properties, similar compounds have been evaluated for antifungal activity. For example, some derivatives have shown effectiveness against Candida albicans, with varying degrees of potency depending on their structural modifications .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds containing the oxadiazole and pyrrolidine frameworks:

  • Antibacterial Efficacy : A study demonstrated that a series of pyrrolidine derivatives exhibited strong antibacterial activity against multiple strains of bacteria. The structural variations significantly impacted their efficacy, suggesting that modifications could enhance their therapeutic potential .
  • Mechanistic Insights : Computational docking studies revealed crucial interactions between these compounds and their biological targets, providing insights into their mechanisms of action. Specific amino acid residues involved in binding were identified, facilitating further drug design efforts .
  • Comparative Analysis : When compared to other similar compounds, this compound exhibited unique substitution patterns that influenced its reactivity and biological activity.

Q & A

Q. Basic Research Focus :

  • Key Variables : Reaction conditions (temperature, solvent polarity, catalyst loading) significantly impact yield. For example, anhydrous solvents like THF or DMF under inert atmospheres minimize side reactions .
  • Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to isolate high-purity intermediates .
  • Validation : Confirm intermediate structures via 1H^1H-NMR (e.g., pyrrolidine proton signals at δ 2.5–3.5 ppm) and LC-MS to detect residual impurities .

What advanced techniques are recommended for resolving structural ambiguities in crystallographic studies of this compound?

Q. Advanced Research Focus :

  • X-ray Crystallography : Use SHELXL for refinement, particularly for resolving disorder in the oxadiazole or pyridine rings. High-resolution data (≤ 0.8 Å) and TWIN/BASF commands address twinning issues common in heterocyclic systems .
  • Electron Density Maps : Analyze residual density near the oxadiazole nitrogen to confirm tautomeric states. Compare with DFT-optimized geometries for validation .

How can contradictory biological activity data in pharmacological assays be reconciled?

Q. Methodological Approach :

  • Assay Conditions : Verify pH, temperature, and solvent (e.g., DMSO concentration ≤ 0.1% to avoid cytotoxicity). For mTOR inhibition studies, use kinase selectivity profiling to rule off-target effects .
  • Data Normalization : Normalize activity against positive controls (e.g., rapamycin for mTORC1/2) and use IC50_{50} values from dose-response curves to mitigate batch-to-batch variability .

What computational strategies are effective for predicting binding modes with biological targets?

Q. Advanced Methodology :

  • Molecular Docking : Employ Glide SP or AutoDock Vina with flexible ligand sampling. Parameterize the oxadiazole ring’s partial charges using RESP fitting at the HF/6-31G* level .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess stability of hydrogen bonds between the pyridine nitrogen and kinase hinge regions (e.g., mTOR’s Val2240) .

How does the oxadiazole ring’s electronic configuration influence reactivity in functionalization reactions?

Q. Mechanistic Analysis :

  • Electrophilic Substitution : The oxadiazole’s electron-deficient C5 position reacts selectively with nucleophiles (e.g., Grignard reagents) under Pd-catalyzed cross-coupling conditions .
  • Ring-Opening Reactions : Avoid strong acids (e.g., H2_2SO4_4) to prevent hydrolysis; instead, use mild Lewis acids (BF3_3-Et2_2O) for regioselective modifications .

What are the challenges in characterizing enantiomeric purity, and how can they be addressed?

Q. Advanced Analytical Approach :

  • Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers. Confirm elution order via comparison with Mosher’s ester derivatives .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra to assign absolute configurations .

How can metabolic stability be assessed for preclinical development?

Q. Methodological Framework :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate intrinsic clearance (CLint_{int}) using the substrate depletion method .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify isoform-specific inhibition, critical for avoiding drug-drug interactions .

What strategies mitigate crystallization issues during polymorph screening?

Q. Advanced Crystallography :

  • Solvent-Drop Grinding : Mechanochemically screen polymorphs using solvents with varying H-bonding capacity (e.g., acetonitrile vs. methanol) .
  • Thermal Analysis : DSC/TGA identifies metastable forms; pair with variable-temperature XRD to track phase transitions .

How does stereochemistry at the pyrrolidine ring impact biological activity?

Q. Structure-Activity Relationship (SAR) :

  • Enantiomer Separation : Use chiral auxiliaries (e.g., (R)-BINOL) during synthesis to isolate enantiomers. Test in cell-based assays (e.g., mTOR-dependent proliferation) to correlate configuration with potency .
  • Molecular Dynamics : Compare binding free energies (MM-PBSA) of enantiomers to identify stereospecific interactions with hydrophobic pockets .

What are the limitations of using oxadiazole as a bioisostere in this scaffold?

Q. Critical Analysis :

  • Metabolic Stability : Oxadiazoles are prone to CYP450-mediated oxidation; introduce electron-withdrawing groups (e.g., CF3_3) at C5 to enhance stability .
  • Bioisosteric Replacement : Compare with 1,2,3-triazoles using matched molecular pair analysis to evaluate potency and solubility trade-offs .

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